molecular formula C17H28O4Si B13649141 Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B13649141
M. Wt: 324.5 g/mol
InChI Key: QAQQEKKSOHHHNA-UHFFFAOYSA-N
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Description

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chemical compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOCH₃ in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl group and a TBDMS-protected hydroxyl group, which provides both stability and reactivity in synthetic applications. The TBDMS group is particularly advantageous due to its high hydrolytic stability compared to other silyl protecting groups .

Properties

Molecular Formula

C17H28O4Si

Molecular Weight

324.5 g/mol

IUPAC Name

benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate

InChI

InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3

InChI Key

QAQQEKKSOHHHNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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